molecular formula C21H25ClN2O3S B2740537 (E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide CAS No. 1445759-53-4

(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide

Cat. No. B2740537
CAS RN: 1445759-53-4
M. Wt: 420.95
InChI Key: PLMOCCZOTBXJPY-UHFFFAOYSA-N
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Description

The compound contains a 4-chlorophenyl group, a 4-hydroxypiperidin-1-yl group, and a phenylmethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would likely show interesting features due to the presence of aromatic rings (phenyl groups), a heterocyclic ring (piperidine), and various functional groups like the hydroxyl group and the sulfonamide group .


Chemical Reactions Analysis

Again, without specific information, it’s hard to provide a detailed chemical reactions analysis. But the compound’s chemical reactivity would be influenced by factors like the electron-withdrawing effect of the chloro group, the nucleophilicity of the hydroxyl group, and the basicity of the piperidine nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the hydroxyl group could allow for hydrogen bonding, influencing the compound’s solubility and boiling point. The chlorophenyl group could impact the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has focused on the synthesis and characterization of compounds similar to "(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide", exploring their chemical properties and potential applications. For instance, studies on biphenylsulfonamide endothelin antagonists have shed light on structure-activity relationships, leading to the identification of novel series of endothelin-A selective antagonists, which have implications in cardiovascular research (Murugesan et al., 1998). Additionally, the design and synthesis of benzenesulfonamide derivatives have been investigated for their potential bioactivities, such as cytotoxic and carbonic anhydrase inhibitory effects, indicating their relevance in developing novel therapeutic agents (Gul et al., 2016).

Biological Potential and Applications

The biological potential of compounds structurally related to "(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide" has been a significant area of research. Studies on sulfonamide hybrid Schiff bases have highlighted their enzyme inhibition potential against enzymes like AChE and BChE, along with their antioxidant properties, demonstrating their potential in addressing neurological disorders and oxidative stress (Kausar et al., 2019). Another study focused on the antimicrobial activities of arylazopyrazole pyrimidone clubbed heterocyclic compounds, indicating the role of such compounds in combating microbial infections (Sarvaiya et al., 2019).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c22-20-7-5-17(6-8-20)11-14-28(26,27)23-15-18-3-1-2-4-19(18)16-24-12-9-21(25)10-13-24/h1-8,11,14,21,23,25H,9-10,12-13,15-16H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMOCCZOTBXJPY-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)CC2=CC=CC=C2CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)ethene-1-sulfonamide

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